molecular formula C20H25N5O6S B2988248 N-(4-amino-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868228-09-5

N-(4-amino-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No.: B2988248
CAS No.: 868228-09-5
M. Wt: 463.51
InChI Key: DIUUVDJYABOPTD-UHFFFAOYSA-N
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Description

N-(4-amino-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H25N5O6S and its molecular weight is 463.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel aromatic polyimides using diamines derived from complex compounds like N-(4-amino-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide have been reported. These studies focus on developing materials with enhanced solubility in organic solvents and improved thermal stability, indicating potential applications in high-performance polymers for industrial and technological applications (Butt et al., 2005).

Antimicrobial and Antifungal Activities

Research has also been directed towards the antimicrobial and antifungal properties of derivatives of this compound. For instance, studies on ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives have shown that certain derivatives exhibit potent antibacterial and antifungal activities. This includes findings where specific derivatives were compared favorably with standard drugs, suggesting their utility in developing new antimicrobial agents (Tiwari et al., 2018).

Anticancer Activity

Another area of application includes the exploration of these compounds for their anticancer activities. Certain derivatives have been synthesized and evaluated for their potential as anticancer agents, with studies showing promising inhibitory effects on tumor cell proliferation. This includes work on compounds designed to inhibit specific cancer cell lines, indicating the potential for the development of novel anticancer therapies (Huang et al., 2020).

Material Science Applications

In material science, the derivatives of this compound have been utilized in the synthesis of polyamides containing nucleobases like uracil and adenine, showing potential for the creation of novel polymeric materials with specific biological relevance or functionalities (Hattori & Kinoshita, 1979).

Properties

IUPAC Name

N-[4-amino-6-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O6S/c1-29-13-6-5-11(8-14(13)30-2)18(27)23-16-17(21)24-20(25-19(16)28)32-10-15(26)22-9-12-4-3-7-31-12/h5-6,8,12H,3-4,7,9-10H2,1-2H3,(H,22,26)(H,23,27)(H3,21,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUUVDJYABOPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NCC3CCCO3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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